1-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one
Description
The compound 1-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is a piperazine derivative featuring a 2,4-dichlorophenyl carbonyl group and an indol-3-yl propanone moiety.
Properties
Molecular Formula |
C22H21Cl2N3O2 |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
1-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one |
InChI |
InChI=1S/C22H21Cl2N3O2/c23-16-6-7-18(19(24)13-16)22(29)27-11-9-26(10-12-27)21(28)8-5-15-14-25-20-4-2-1-3-17(15)20/h1-4,6-7,13-14,25H,5,8-12H2 |
InChI Key |
NRYLBIVABURWJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one typically involves multi-step organic reactions. The process generally starts with the preparation of the indole derivative, followed by the introduction of the piperazine moiety and the dichlorophenyl group. Common reagents used in these reactions include various chlorinating agents, coupling reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of the carbonyl group can yield alcohol derivatives.
Scientific Research Applications
1-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets in the body. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the dichlorophenyl group can contribute to its overall pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Table 1: Aromatic Substituent Comparisons
Key Findings :
- Electron-Withdrawing vs. Electron-Donating Groups : The 2,4-dichlorophenyl group (electron-withdrawing) in the target compound may enhance binding affinity to hydrophobic receptor pockets compared to the 4-methoxyphenyl analog (electron-donating) .
- Indole Positional Isomerism : The indol-3-yl group in the target compound differs from the indol-6-yl substitution in , which could alter steric interactions in receptor binding .
Core Scaffold Modifications
Key Findings :
- Piperazine vs. Pyrazole Scaffolds: The target compound’s piperazine-propanone core lacks the pyrazole-carboxamide structure of AM-251, suggesting divergent receptor targets (e.g., serotonin vs. cannabinoid systems) .
- Thiazolidinone Hybrids: The compound in incorporates a thiazolidinone ring, which may confer distinct redox or metabolic properties compared to the propanone linkage in the target compound .
Pharmacokinetic and Physicochemical Properties
Table 3: Calculated Properties of Selected Analogs
Key Findings :
- Acid-Base Properties : The pKa values (~1.9–2.1) suggest protonation at physiological pH, influencing solubility and receptor interactions .
Biological Activity
The compound 1-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is a complex organic molecule that combines structural elements of indole and piperazine, both of which are known for their significant biological activities. Its molecular formula is , and it has a molecular weight of 430.3 g/mol. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The unique structure of this compound contributes to its biological activity. The presence of the indole nucleus is common in many pharmacologically active substances, while the piperazine ring enhances binding affinity to biological targets. The dichlorophenyl group may influence the compound's pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H21Cl2N3O2 |
| Molecular Weight | 430.3 g/mol |
| IUPAC Name | 1-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one |
| InChI | InChI=1S/C22H21Cl2N3O2/c23-16... |
| SMILES | C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=C(C=C(C=C4)Cl)Cl |
The mechanism of action for this compound involves its interaction with various receptors and enzymes in the body. The indole moiety can modulate receptor activity, while the piperazine component enhances binding affinity and selectivity. The dichlorophenyl group may also contribute to the overall pharmacological profile.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing an indole moiety have been associated with reduced cell proliferation in cancerous cells.
- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, particularly through modulation of dopamine receptors. This could be relevant in treating neurodegenerative diseases.
- Antiviral and Anti-inflammatory Properties : The compound has been investigated for its potential antiviral effects and ability to modulate inflammatory responses, which may have implications for treating viral infections and inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to 1-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one:
- Dopamine Receptor Interaction :
- Cytotoxicity Assays :
-
Structure–Activity Relationship (SAR) :
- SAR studies have been conducted to optimize the functional potency of similar compounds by modifying different regions of the molecular scaffold. These studies help identify critical structural features that enhance biological activity .
Comparative Analysis with Similar Compounds
The following table compares 1-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-{4-[2,4-Dichlorophenyl]carbonyl}piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one | Indole and piperazine moieties | Anticancer, neuroprotective |
| 1-{4-[3-Fluorophenyl]carbonyl}piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one | Variation in halogen substitution | Potentially similar activities |
| 3-[4-(3-Pyridyl)piperazin-1-yl]propan-1-one | Contains pyridine instead of indole | Different pharmacological profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
